molecular formula C12H16ClNO2 B1417365 Methyl 4-[(cyclopropylamino)methyl]benzoate hydrochloride CAS No. 2155853-15-7

Methyl 4-[(cyclopropylamino)methyl]benzoate hydrochloride

Cat. No. B1417365
M. Wt: 241.71 g/mol
InChI Key: YQNUDCKTVVVNPK-UHFFFAOYSA-N
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Description

Methyl 4-[(cyclopropylamino)methyl]benzoate hydrochloride, also known as CPAMB, is an organic compound used in a variety of scientific research applications. It is a derivative of benzoic acid and is composed of a cyclopropylamino group attached to the benzene ring. CPAMB is a white crystalline powder that is soluble in water and has a melting point of 158-160°C. It has a wide range of uses in organic synthesis and as a reagent in various scientific experiments.

Scientific Research Applications

Crystallographic and Structural Analysis

Research on compounds structurally related to methyl 4-[(cyclopropylamino)methyl]benzoate hydrochloride, such as "N-Cyclohexyl-4-(methoxycarbonyl)benzamide," highlights the importance of crystallographic studies in understanding molecular interactions and configurations. These studies reveal how molecular structure influences compound properties, such as solubility and reactivity, which are crucial for designing more effective chemical entities in various scientific and industrial applications (Jones & Kuś, 2004).

Insecticidal Activity

Investigations into the insecticidal properties of structurally related compounds, such as "methyl 4-hydroxy-3-(3'-methyl-2'-butenyl)benzoate," offer insights into potential applications of methyl 4-[(cyclopropylamino)methyl]benzoate hydrochloride in pest control. These studies suggest that certain methyl benzoate derivatives could serve as effective biopesticides, contributing to the development of greener pest management strategies (Pereda-Miranda et al., 1997).

Photophysical Properties

Research on the photophysical properties of S, N, and Se-modified methyl salicylate derivatives, closely related to the chemical structure of the compound , sheds light on the potential for these compounds to be used in optical materials and sensors. Such studies explore how modifications to the benzene ring influence absorption and emission spectra, which could be pivotal for developing new materials for photovoltaic cells or LED technologies (Yoon et al., 2019).

Anaerobic Degradation and Methane Production

A study on the anaerobic degradation of benzoate to methane by microbial consortia reveals the bioconversion potential of benzoate derivatives. This research is critical for understanding how compounds similar to methyl 4-[(cyclopropylamino)methyl]benzoate hydrochloride could be used in bioremediation processes or as substrates in microbial fuel cells, offering a sustainable way to produce bioenergy (Ferry & Wolfe, 1976).

properties

IUPAC Name

methyl 4-[(cyclopropylamino)methyl]benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-4-2-9(3-5-10)8-13-11-6-7-11;/h2-5,11,13H,6-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNUDCKTVVVNPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNC2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(cyclopropylamino)methyl]benzoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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